3-Pyridinol, 2-(difluoromethoxy)-
Description
3-Pyridinol, 2-(difluoromethoxy)- is a pyridine derivative featuring a hydroxyl group at the 3-position and a difluoromethoxy (-OCF₂H) substituent at the 2-position. This compound is of interest due to its structural similarity to intermediates in pharmaceutical synthesis, such as pantoprazole-related impurities (e.g., sulfone byproducts) .
Properties
Molecular Formula |
C6H5F2NO2 |
|---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)pyridin-3-ol |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-5-4(10)2-1-3-9-5/h1-3,6,10H |
InChI Key |
HDRWYOUNQFWVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Pyridinol, 2-(methylthio)- (CAS 32637-37-9)
- Structure : A hydroxyl group at the 3-position and a methylthio (-SCH₃) group at the 2-position.
- Key Differences :
- Substituent Effects : The methylthio group is less electronegative than difluoromethoxy, reducing electron-withdrawing effects. This may increase nucleophilicity at the hydroxyl group.
- Stability : Thioethers are prone to oxidation (e.g., forming sulfoxides or sulfones), whereas difluoromethoxy groups are hydrolytically stable due to fluorine’s strong C-O bond .
- Applications : Methylthio derivatives are common in agrochemicals, but their instability limits pharmaceutical use compared to difluoromethoxy analogs.
3-Pyridinol, 2-(3-fluoro-4-methylphenyl)- (CAS 1261971-32-7)
- Structure : A 3-hydroxyl group and a 3-fluoro-4-methylphenyl substituent at the 2-position.
- Key Differences :
- Lipophilicity : The aromatic phenyl ring increases lipophilicity (logP ~2.5 estimated) compared to the smaller difluoromethoxy group (logP ~1.2).
- Electronic Effects : The fluorine atom on the phenyl ring introduces moderate electron-withdrawing effects, but steric bulk may hinder interactions at the pyridine core .
- Applications : Likely explored in kinase inhibitors due to aromatic pharmacophores.
(3-(Trifluoromethoxy)pyridin-2-yl)methanol (CAS 1261650-51-4)
- Structure : A trifluoromethoxy (-OCF₃) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position.
- Steric Effects: The trifluoromethoxy group’s bulk may reduce solubility in polar solvents compared to difluoromethoxy .
- Applications : Used in medicinal chemistry as a polar, stable building block.
Ethyl 2-{2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy}acetate (CAS 129630-19-9)
- Structure: Contains a difluoromethoxy group on a pyrazole ring linked to a chlorinated phenoxy acetate.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-Pyridinol, 2-(difluoromethoxy)- | -OCF₂H (2), -OH (3) | C₆H₅F₂NO₂ | 161.11 | High polarity, hydrolytically stable |
| 3-Pyridinol, 2-(methylthio)- | -SCH₃ (2), -OH (3) | C₆H₇NOS | 141.19 | Oxidatively labile |
| 3-Pyridinol, 2-(3-fluoro-4-methylphenyl)- | -C₆H₃(F)(CH₃) (2), -OH (3) | C₁₂H₁₀FNO | 203.21 | High lipophilicity |
| (3-(Trifluoromethoxy)pyridin-2-yl)methanol | -OCF₃ (3), -CH₂OH (2) | C₇H₆F₃NO₂ | 193.12 | Strong electron-withdrawing effects |
Preparation Methods
Halogen-Fluorine Exchange via Phase-Transfer Catalysis
Inspired by the halogen exchange reactions for difluoropyridines, potassium or cesium fluoride salts in polar aprotic solvents (e.g., DMF, DMSO) facilitate the substitution of chlorine or bromine at the 2-position. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity by solubilizing fluoride ions.
Example Protocol
-
Substrate : 2-chloro-3-pyridinol
-
Reagents : KF/CsF (6:1 molar ratio), 18-crown-6 ether
-
Conditions : 150°C, 24 h, DMF
The reaction’s efficiency is limited by competing side reactions, such as dehydrohalogenation, necessitating precise stoichiometric control.
Metal-Catalyzed Coupling Reactions
Transition metals (e.g., Cu, Pd) enable cross-coupling between halogenated pyridinols and difluoromethyl reagents. For instance, Ullmann-type coupling using copper iodide and a difluoromethoxide source (e.g., AgOCF2H) has been explored:
Optimized Parameters
This method suffers from moderate yields due to the instability of difluoromethoxide ions.
Photoredox-Mediated Difluoromethoxylation
Visible-light photoredox catalysis has emerged as a state-of-the-art strategy for introducing fluorinated groups. The method leverages photocatalysts (e.g., fac-Ir(ppy)₃) to generate difluoromethoxy radicals (- OCF₂H), which couple with pyridine derivatives.
Radical Addition to Pyridinol Derivatives
A two-step protocol involves:
-
Radical Generation : Irradiation of α,α-difluoro-β-iodoethyl ethers under blue LEDs produces - OCF₂H.
-
Cyclization : The radical reacts with 3-hydroxypyridine, followed by aromatization to yield the target compound.
Key Findings
Mechanistic studies indicate that the hydroxyl group at position 3 directs regioselective radical addition to position 2 via hydrogen-bonding interactions.
Condensation-Based Ring Assembly
Constructing the pyridine ring de novo with pre-installed substituents offers an alternative route.
Hantzsch Pyridine Synthesis with Fluorinated Components
Modifying the classic Hantzsch reaction, β-keto esters containing difluoromethoxy groups are condensed with enamines derived from 3-aminophenol.
Representative Reaction
-
Components : Ethyl 4,4-difluoro-3-oxopentanoate + 3-aminophenol enamine
-
Conditions : AcOH, reflux, 12 h
While feasible, this method requires laborious purification to isolate the desired regioisomer.
Functional Group Interconversion Strategies
Oxidation of Difluoromethyl Ethers
Starting from 2-(difluoromethyl)-3-pyridinol, oxidation with mCPBA (meta-chloroperbenzoic acid) converts the difluoromethyl group to difluoromethoxy:
Optimization Data
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C → RT | 50% |
| KMnO₄ | H₂O/THF | 50°C | <10% |
Over-oxidation to carboxylic acids remains a limitation.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 40–50 | Moderate | High |
| Photoredox Catalysis | 55–65 | Low | Moderate |
| Hantzsch Condensation | 30–40 | High | Low |
| Oxidation | 50 | Moderate | Moderate |
Key Insights :
-
Photoredox methods offer superior yields but require specialized equipment.
-
Nucleophilic substitution balances cost and scalability for industrial applications.
Q & A
Q. Table 1: Key Synthetic Routes from Analogous Compounds
Basic: Which analytical techniques are recommended for characterizing structural purity?
Answer:
Orthogonal analytical methods are critical for validating purity and structure:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (pH 2.5, adjusted with phosphoric acid) and UV detection at 280–305 nm .
- NMR: ¹H and ¹⁹F NMR confirm substitution patterns (e.g., δ ~5.5 ppm for difluoromethoxy protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₆H₅F₂NO₂) .
Q. Table 2: Analytical Parameters
| Technique | Conditions | Critical Peaks/Features | Reference |
|---|---|---|---|
| HPLC | C18, 0.1% H₃PO₄, 1.0 mL/min | Retention time: 8–10 min | |
| ¹⁹F NMR | CDCl₃, 400 MHz | δ −55 to −60 ppm (CF₂ group) |
Advanced: How can researchers resolve conflicting biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Method 1: Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target-specific activity .
- Method 2: Compare activity with structural analogs (e.g., 4-(difluoromethoxy)pyridin-2-amine) to identify substituent effects .
- Method 3: Re-evaluate compound purity via HPLC-MS to rule out degradation products .
Advanced: What strategies minimize sulfone byproducts during synthesis?
Answer:
Overoxidation during sulfinyl-to-sulfonyl conversion is a common challenge:
- Strategy 1: Use milder oxidizing agents (e.g., H₂O₂ at 0°C instead of mCPBA) .
- Strategy 2: Monitor reaction progress via TLC or in situ IR spectroscopy to terminate oxidation at the sulfinyl stage .
- Strategy 3: Optimize stoichiometry (e.g., 1.1 equiv oxidizer) to prevent excess oxidation .
Advanced: How to design stability studies under varying environmental conditions?
Answer:
Stability studies should mimic storage and usage scenarios:
- Protocol 1: Accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity formation (e.g., hydrolyzed difluoromethoxy groups) .
- Protocol 2: Light exposure studies (ICH Q1B guidelines) to assess photodegradation .
- Protocol 3: pH-dependent stability profiling (e.g., pH 1–9 buffers) to identify labile conditions .
Advanced: What computational approaches predict interaction mechanisms with biological targets?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses with enzymes (e.g., cytochrome P450) .
- QSAR Modeling: Corporate electronic parameters (e.g., Hammett σ values for the difluoromethoxy group) to predict activity trends .
- MD Simulations: Assess conformational stability of ligand-target complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
